2-Fluoro-4-methoxypyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTRADORHKMOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Properties of 2 Fluoro 4 Methoxypyridin 3 Amine
While specific, detailed industrial synthesis routes for 2-Fluoro-4-methoxypyridin-3-amine are often proprietary, its preparation can be inferred from established methods for synthesizing substituted pyridines. A plausible and common strategy involves a multi-step sequence starting from a readily available pyridine (B92270) precursor.
One likely approach is through nucleophilic aromatic substitution (SNAr) on a more heavily halogenated pyridine. For instance, starting with a di- or tri-fluorinated pyridine, sequential and regioselective substitution with a methoxide (B1231860) source and then an amine or a protected amino group could yield the desired product. The positions of the fluorine atoms on the starting material would be crucial for directing the incoming nucleophiles to the correct positions. The high electronegativity of fluorine makes the pyridine ring susceptible to nucleophilic attack. libretexts.orgyoutube.com
Another potential synthetic route could involve the nitration of a corresponding 2-fluoro-4-methoxypyridine, followed by the reduction of the nitro group to the desired amine. The directing effects of the existing fluoro and methoxy (B1213986) substituents would be key in achieving the correct regiochemistry of nitration. A method for synthesizing 3-fluoro-4-aminopyridine through the fluorination of a pyridine N-oxide followed by reduction has been reported, suggesting a similar strategy could be adapted for this more substituted analogue. nih.gov
The chemical properties of this compound are dictated by its trifunctional nature. The aromatic amine group is nucleophilic and can participate in a variety of coupling reactions, such as amide bond formation, which is crucial for its use as a building block. The fluorine atom and the methoxy group modulate the electron density of the pyridine ring, influencing its reactivity and the pKa of the amine and the ring nitrogen.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H7FN2O |
| Molecular Weight | 142.13 g/mol |
| Appearance | Off-white to light yellow solid (inferred from supplier data) |
| Storage | Keep in dark place, inert atmosphere, room temperature sigmaaldrich.com |
Mechanistic Investigations of Reactions Involving 2 Fluoro 4 Methoxypyridin 3 Amine
Elucidation of Reaction Mechanisms
The reactivity of 2-Fluoro-4-methoxypyridin-3-amine is governed by several potential mechanistic pathways, influenced by the electronic nature of the pyridine (B92270) ring and its substituents. The electron-withdrawing nature of the ring nitrogen, combined with the activating effect of the C2-fluoro substituent, makes the molecule susceptible to nucleophilic attack, while the amino and methoxy (B1213986) groups can direct other transformations.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, providing a reliable method for site-specific functionalization. nih.govacs.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
For this compound, the fluorine atom at the C2 position is the most likely leaving group in an SNAr reaction. The C2 and C6 positions of the pyridine ring are inherently electron-deficient due to the inductive effect of the ring nitrogen. The fluorine atom, being highly electronegative, further activates this position for nucleophilic attack. This activation by fluorine is significantly greater than that of other halogens. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to proceed under mild conditions, which is advantageous for the late-stage functionalization of complex molecules. nih.govacs.org
The presence of the C3-amino and C4-methoxy groups on the ring will electronically influence the SNAr reaction. Both are electron-donating groups, which would typically deactivate the ring towards nucleophilic attack. However, the powerful activating effect of the C2-fluorine substituent generally overcomes this deactivation, allowing reactions to proceed. The SNAr pathway is thus a viable and primary mechanism for the displacement of the fluoride (B91410) with a variety of nucleophiles, including amines, alcohols, and thiols.
Table 1: Comparison of Relative Reaction Rates for SNAr on Halopyridines
| Reactant | Relative Rate | Reference |
|---|---|---|
| 2-Fluoropyridine | 320 | nih.gov, acs.org |
| 2-Chloropyridine | 1 | nih.gov, acs.org |
While ionic pathways like SNAr are common, radical mechanisms also play a role in the functionalization of pyridines. Radical C-H functionalization offers an alternative strategy for derivatization, often providing complementary regioselectivity. The Minisci reaction, for example, involves the addition of nucleophilic carbon-based radicals to protonated heteroarenes. researchgate.net
For a molecule like this compound, direct C-H functionalization via a radical pathway could potentially occur at the C5 or C6 positions, which are not occupied by substituents. Recent studies have demonstrated protocols for the highly regioselective meta-C-H functionalization of pyridines (i.e., at C3 or C5) through a redox-neutral dearomatization-rearomatization process. nih.gov This approach allows for the introduction of various groups via both radical and ionic pathways, highlighting the versatility of modern synthetic methods. nih.gov Although specific studies on the radical functionalization of this compound are not prevalent, the principles established for other pyridines suggest that such pathways are mechanistically feasible. nih.gov
The transformation of 2-halopyridines can often be achieved under both catalyst-free and catalyzed conditions, with the choice of method influencing reaction efficiency and selectivity.
Catalyst-Free Reactions: Catalyst-free SNAr aminations of 2-fluoropyridines are well-documented. documentsdelivered.comrsc.orgresearchgate.net Due to the high reactivity of the C-F bond at the C2 position, these reactions can often proceed by simply heating the 2-fluoropyridine with an amine, sometimes neat or in a polar aprotic solvent like DMSO. documentsdelivered.comnih.gov This approach is synthetically straightforward and avoids potential issues with catalyst cost, toxicity, and removal. For this compound, a catalyst-free SNAr with a strong nucleophile would be expected to readily displace the fluoride.
Catalyzed Reactions: In cases where nucleophiles are less reactive or where milder conditions are required, catalysis becomes essential. Transition-metal catalysis, particularly with palladium complexes (e.g., Buchwald-Hartwig amination), is a powerful method for C-N bond formation but is more commonly applied to chloro-, bromo-, and iodopyridines. nih.gov However, catalysis can also be used to alter the inherent regioselectivity of a reaction. For instance, in a study on 5-bromo-2-chloro-3-fluoropyridine (B1227324), palladium-catalyzed amination resulted in substitution of the bromide, whereas catalyst-free thermal conditions led to substitution of the chloride at the C2 position. nih.gov More recently, organic superbases have been shown to catalyze concerted SNAr reactions of even electron-neutral and electron-rich aryl fluorides, which are typically inert under classical SNAr conditions. acs.org
Table 2: Comparison of Catalytic vs. Catalyst-Free Amination of a Polyhalopyridine
| Substrate | Conditions | Position of Substitution | Reference |
|---|---|---|---|
| 5-bromo-2-chloro-3-fluoropyridine | Pd₂(dba)₃, Xantphos, Base (Catalytic) | C5-Br | nih.gov |
| 5-bromo-2-chloro-3-fluoropyridine | Neat, 100 °C (Catalyst-Free) | C2-Cl | nih.gov |
The functionalization of pyridines can proceed through various reactive intermediates beyond the classic Meisenheimer complex.
Pyridyne Intermediates: Pyridynes are highly reactive intermediates analogous to benzyne, formed by the formal elimination of two adjacent substituents. While they are a known pathway for nucleophilic substitution on aryl halides, their generation from fluoropyridines is less common than from heavier halides and typically requires very strong bases. Given the presence of multiple substituents and the acidic N-H of the amine on this compound, the controlled generation of a specific pyridyne intermediate would be challenging and likely a minor or non-existent pathway compared to SNAr.
N-Oxides: Pyridine N-oxides are versatile intermediates in pyridine chemistry. acs.org They can be used to activate the pyridine ring for both electrophilic and nucleophilic substitution. For instance, N-oxides can be converted into 2-pyridyltrialkylammonium salts, which are excellent precursors for SNAr reactions, including fluorination. acs.org This strategy allows for the regioselective introduction of a fluorine atom at C2, which can then be displaced by a nucleophile. acs.org
Iminium-Keto Intermediates: The reaction of 4-methoxypyridines with alkylating agents like methyl iodide can lead to the formation of 4-methoxy-1-methylpyridinium salts. researchgate.net These intermediates can then undergo nucleophilic demethylation by the iodide counter-ion to yield N-methyl-4-pyridones. researchgate.net This demonstrates that the methoxy group at the C4 position can participate in reactions, particularly when the pyridine nitrogen is quaternized, leading to an iminium-keto type intermediate upon demethylation. Another relevant intermediate class are Zincke imines, formed via a ring-opening reaction of pyridinium (B92312) salts. These acyclic imine intermediates have been exploited for the highly regioselective 3-halogenation of pyridines. chemrxiv.orgchemrxiv.org
Regioselectivity and Site-Selectivity Control
In a molecule with multiple potential reaction sites like this compound, controlling the regioselectivity of a reaction is paramount. The molecule has three different substituents and two available C-H bonds (at C5 and C6), leading to complex reactivity patterns.
Halogenation: Electrophilic halogenation of the pyridine ring itself is generally difficult due to the ring's electron-deficient nature and occurs preferentially at the C3 and C5 positions. For this compound, the C5 position is the most likely site for electrophilic attack, activated by the electron-donating amino and methoxy groups. However, directing electrophilic halogenation can be challenging. A novel strategy involves the temporary transformation of pyridines into Zincke imine intermediates, which undergo highly regioselective halogenation at the C3-position under mild conditions. chemrxiv.org Alternatively, palladium-catalyzed C-H activation can direct halogenation to specific sites, though this often requires a directing group. nih.gov
Amination: The regioselectivity of amination is highly dependent on the reaction mechanism and conditions.
SNAr Amination: As discussed, SNAr reactions will overwhelmingly favor the displacement of the C2-fluorine atom due to its lability and the inherent electron deficiency at this position. Selective substitution of the C2-fluoride is expected even in the presence of other halogens. nih.gov
Catalytic Amination: The use of transition metal catalysts can completely reverse or alter the site of amination. In polyhalogenated systems, palladium-catalyzed amination often favors reaction at C-Br or C-Cl bonds over C-F bonds. nih.gov A study on 5-bromo-2-chloro-3-fluoropyridine demonstrated this principle clearly: catalyst-free SNAr favored substitution at C2 (Cl) or C3 (F), while palladium catalysis exclusively promoted substitution at C5 (Br). nih.gov This highlights the power of catalyst choice in directing site-selectivity. For this compound, while it lacks other halogens, this principle would apply if other leaving groups were present or if C-H amination were to be considered.
Electronic and Steric Effects on Reaction Outcomes
The reactivity of this compound is dictated by the electronic and steric influences of its substituents on the pyridine ring. The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I), decreasing the electron density of the ring and making it less susceptible to electrophilic attack. Conversely, the methoxy group at the C4 position has an electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I), which increases electron density, particularly at the ortho and para positions. The amine group at the C3 position is an activating group, also donating electron density to the ring through its +M effect.
These competing electronic effects, along with the steric hindrance presented by the substituents, would be expected to direct the regioselectivity of various reactions. For instance, in electrophilic aromatic substitution, the activating effects of the amine and methoxy groups would compete with the deactivating effect of the fluorine atom and the pyridine nitrogen. The precise outcome would depend on the nature of the electrophile and the reaction conditions.
| Substituent | Position | Electronic Effect | Steric Effect |
| Fluoro | 2 | -I (strong), -M (weak) | Moderate |
| Amino | 3 | +M (strong), -I (moderate) | Moderate |
| Methoxy | 4 | +M (strong), -I (weak) | Moderate-High |
Kinetic and Thermodynamic Analysis
A comprehensive kinetic and thermodynamic analysis of reactions involving this compound is not available in the current body of scientific literature. Such studies are crucial for understanding reaction mechanisms and for optimizing reaction conditions to achieve desired products.
Reaction Kinetics and Rate-Determining Steps
Without experimental data, it is not possible to define the reaction kinetics or identify the rate-determining steps for transformations involving this compound. Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and the order of the reaction with respect to each reactant. The rate-determining step, the slowest step in a reaction mechanism, could then be inferred from the experimentally determined rate law.
Thermodynamic Profiles of Key Transformations
Similarly, the thermodynamic profiles for key transformations of this compound have not been reported. A thermodynamic profile would illustrate the changes in Gibbs free energy (ΔG) throughout the course of a reaction, indicating the relative energies of reactants, transition states, intermediates, and products. This information would reveal whether a reaction is thermodynamically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0) and would provide insight into the stability of any intermediates formed.
| Thermodynamic Parameter | Information Provided | Status for this compound |
| Enthalpy of Reaction (ΔH) | Heat absorbed or released | Not available |
| Entropy of Reaction (ΔS) | Change in disorder | Not available |
| Gibbs Free Energy of Reaction (ΔG) | Spontaneity of reaction | Not available |
Computational and Theoretical Studies of 2 Fluoro 4 Methoxypyridin 3 Amine
Quantum Chemical Calculations
Density Functional Theory (DFT) Applications for Electronic Structure Analysis
No published studies employing DFT to analyze the electronic structure of 2-Fluoro-4-methoxypyridin-3-amine were found.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound are not available in the current body of scientific literature.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
MEP maps, which are crucial for understanding electrophilic and nucleophilic attack sites, have not been published for this compound.
Bond Lengths, Angles, and Molecular Conformations
Detailed tables of calculated bond lengths, bond angles, and dihedral angles specifying the molecular geometry of this compound are not available from computational studies.
Atomic Charge Distribution (e.g., Mulliken Charges)
There are no published data on the Mulliken charges or other atomic charge calculation methods for the individual atoms of this compound.
Predictive Modeling of Reactivity and Selectivity
In the absence of the foundational quantum chemical data, no predictive models for the reactivity and selectivity of this compound have been reported in the literature.
Theoretical Prediction of Preferred Reaction Pathways
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the preferred pathways of chemical reactions involving substituted pyridines. For a molecule such as this compound, computational models can elucidate the thermodynamics and kinetics of various potential transformations.
The reactivity of the pyridine (B92270) ring is significantly influenced by its substituents. The electron-donating methoxy (B1213986) group at the 4-position and the amino group at the 3-position increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing fluorine atom at the 2-position deactivates the ring towards electrophiles and can also influence the regioselectivity of reactions.
Computational studies can map out the potential energy surfaces for different reaction coordinates, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the amino group. By calculating the activation energies and the energies of intermediates and products, the most likely reaction pathways can be identified. For instance, in electrophilic substitution, calculations can predict whether an incoming electrophile will preferentially attack at the C5 or C6 position, which are activated by the amino and methoxy groups, respectively, while considering the deactivating effect of the fluorine atom.
Illustrative Data Table for Predicted Reaction Pathways:
| Reaction Type | Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Electrophilic Nitration | C5 | 15.2 | 2-Fluoro-4-methoxy-5-nitropyridin-3-amine |
| Electrophilic Nitration | C6 | 18.9 | 2-Fluoro-4-methoxy-6-nitropyridin-3-amine |
| Nucleophilic Acylation (on amino group) | N3 | 12.5 | N-(2-Fluoro-4-methoxypyridin-3-yl)acetamide |
Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT methods. It serves to demonstrate the type of information that can be obtained from theoretical predictions.
Computational Assessment of Regioselectivity and Stereoselectivity
Computational chemistry provides a quantitative framework for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. DFT calculations are a primary tool for these assessments.
Regioselectivity: The regioselectivity of reactions is governed by the electronic and steric properties of the molecule. For this compound, the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atom dictates the preferred sites of reaction. Computational models can calculate atomic charges, frontier molecular orbital (HOMO and LUMO) densities, and electrostatic potential maps to predict the most reactive sites. For example, in an electrophilic substitution reaction, the position with the highest HOMO density is often the most susceptible to attack.
Stereoselectivity: While this compound itself is achiral, reactions at the amino group or the creation of a new chiral center would necessitate an analysis of stereoselectivity. If, for instance, the amine were to be alkylated with a chiral electrophile, computational methods could be employed to predict the diastereomeric ratio of the products. By modeling the transition states for the formation of each stereoisomer, their relative energies can be calculated, allowing for a prediction of the stereochemical outcome.
Illustrative Data Table for Computational Regioselectivity Analysis:
| Atomic Site | Calculated Mulliken Charge | HOMO Coefficient | LUMO Coefficient | Predicted Reactivity |
| C5 | -0.25 | 0.45 | -0.12 | High for electrophilic attack |
| C6 | -0.18 | 0.31 | 0.25 | Moderate for electrophilic attack, potential for nucleophilic attack |
| N (amino) | -0.42 | 0.28 | -0.05 | Nucleophilic center |
Note: This table presents hypothetical data based on general principles of computational chemistry applied to substituted pyridines.
Simulated Spectroscopic Properties for Research Validation
Computational methods are invaluable for validating experimental results by simulating spectroscopic data. Theoretical spectra can be compared with experimental spectra to confirm the structure of a synthesized compound.
Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra
Theoretical Infrared (IR) Spectra: Computational software can perform vibrational frequency calculations to predict the IR spectrum of a molecule. These calculations, typically using DFT methods, provide the frequencies and intensities of the vibrational modes. Comparing the calculated spectrum with the experimental one can help in the assignment of absorption bands to specific functional groups and vibrational motions within the molecule. For this compound, key predicted vibrations would include the N-H stretches of the amino group, C-F stretch, C-O stretch of the methoxy group, and various aromatic C-H and C-C stretching and bending modes.
Theoretical Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts in NMR spectroscopy can also be predicted using computational methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These calculations provide theoretical ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with the experimental data, the assignment of peaks to specific nuclei in the molecule can be confirmed. This is particularly useful for complex molecules where spectral interpretation can be challenging.
Illustrative Data Table for Simulated Spectroscopic Data:
| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value (Typical) |
| IR | N-H Stretch | 3450, 3350 cm⁻¹ | ~3400-3300 cm⁻¹ |
| IR | C-F Stretch | 1250 cm⁻¹ | ~1250-1000 cm⁻¹ |
| ¹H NMR | H5 Chemical Shift | 6.8 ppm | ~6.5-7.0 ppm |
| ¹H NMR | H6 Chemical Shift | 7.5 ppm | ~7.3-7.8 ppm |
| ¹³C NMR | C2 Chemical Shift (bearing F) | 155 ppm | ~150-160 ppm |
| ¹³C NMR | C4 Chemical Shift (bearing OMe) | 160 ppm | ~155-165 ppm |
Note: The data provided in this table is illustrative and represents typical values that would be expected from computational simulations and experimental measurements for a compound with this structure.
Application of 2 Fluoro 4 Methoxypyridin 3 Amine in Advanced Chemical Synthesis
Role as a Versatile Heterocyclic Building Block
The distinct arrangement of the fluoro, methoxy (B1213986), and amine substituents on the pyridine (B92270) ring of 2-Fluoro-4-methoxypyridin-3-amine allows for a range of chemical transformations. This versatility makes it a sought-after starting material for constructing more complex molecular architectures.
Synthesis of Complex Fluorinated Pyridine Derivatives
The presence of a fluorine atom on the pyridine ring is a key feature that medicinal chemists often seek to incorporate into drug candidates to enhance properties such as metabolic stability and binding affinity. This compound serves as a readily available precursor for the synthesis of a variety of more elaborate fluorinated pyridine compounds. For instance, it is a key component in the synthesis of Feniralstat, an investigational drug. nih.gov The synthesis of such complex molecules often involves multi-step sequences where the inherent reactivity of the functional groups on the this compound core is exploited to build up the final structure.
The development of novel synthetic routes to access diverse libraries of substituted pyridin-2(1H)-ones has utilized precursors like 2-fluoro-4-iodonicotinic acid, highlighting the importance of functionalized pyridine starting materials in combinatorial chemistry. beilstein-journals.org The synthesis of fluorinated piperidines, which are valuable motifs in medicinal chemistry, can be achieved through processes like dearomatization-hydrogenation of fluoropyridine precursors. nih.gov
| Precursor Compound | Synthetic Target | Key Transformation | Reference |
| 2-Fluoro-4-iodonicotinic acid | 3,4-disubstituted pyridin-2(1H)-ones | Amide coupling, SNAr or Ullman reaction | beilstein-journals.org |
| Fluoropyridine precursors | all-cis-(multi)fluorinated piperidines | Dearomatization-Hydrogenation | nih.gov |
| This compound | Feniralstat | Multi-step synthesis | nih.gov |
Intermediate in the Preparation of Specialized Organic Molecules
Beyond its direct use in creating fluorinated pyridine analogs, this compound functions as a critical intermediate in the synthesis of a broader range of specialized organic molecules. Its amine and fluoro groups provide handles for further chemical modifications, allowing for the introduction of diverse functionalities.
For example, the synthesis of Sebetralstat, another investigational drug, utilizes a derivative of this compound, specifically N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-[[ 4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide. orpha.netpharmacompass.com This demonstrates how the core structure can be elaborated into a much larger and more complex molecule with potential therapeutic applications.
The synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine has been achieved through the direct radiofluorination of pyridine N-oxides, showcasing a novel method for producing fluorinated pyridines. nih.gov This method involves the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by catalytic hydrogenation to yield 3-fluoro-4-aminopyridine. nih.gov Another approach to synthesizing 3-fluoro-4-aminopyridine involves a four-step process starting from 3-fluoropyridine, which is carboxylated, esterified, subjected to ammonolysis, and finally undergoes a Hofmann degradation. google.com
The development of a practical and scalable two-step process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic drug candidate TBI-223, highlights the importance of efficient synthetic routes for key building blocks. nih.gov
Design and Synthesis of Analogs
The structural framework of this compound provides a foundation for the design and synthesis of analogs with tailored properties. By systematically modifying the scaffold and exploring the resulting structure-reactivity relationships, chemists can fine-tune the characteristics of the resulting molecules.
Strategic Scaffold Modifications and Structure-Reactivity Relationships
Modifications to the this compound scaffold can involve altering the substituents on the pyridine ring or even modifying the ring itself. For example, the development of an automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines and halogenated vinylpyridines demonstrates a modular approach to creating complex heterocyclic structures. nih.gov This process involves a photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr cyclization. nih.gov
Generation of Focused Compound Libraries for Chemical Exploration
This compound and its derivatives are valuable starting points for generating focused compound libraries. These libraries, containing a collection of structurally related compounds, are instrumental in chemical exploration and drug discovery efforts.
A novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones was developed, which allowed for the exploration of different substituents at the C-3 and C-4 positions of the pyridine ring. beilstein-journals.org This approach enables the rapid generation of a diverse set of molecules for biological screening. The synthesis of various heterocyclic cores, such as 1,2,4-thiadiazoles, 1,3,4-thiadiazoles, and 1,2,4-oxadiazoles, often involves convergent synthetic strategies where key building blocks are combined to create a diverse range of final products. nih.gov
| Library Type | Core Scaffold | Synthetic Strategy | Reference |
| 3,4-disubstituted pyridin-2(1H)-ones | Pyridin-2(1H)-one | Multi-step sequence with amide coupling and SNAr/Ullman reactions | beilstein-journals.org |
| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | 1,2,4-thiadiazole | Convergent synthesis via cyclization of an amidine and an isothiocyanate | nih.gov |
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to the molecular characterization of "2-Fluoro-4-methoxypyridin-3-amine," offering deep insights into its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound." Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, researchers can confirm the precise arrangement of atoms and the electronic environment within the molecule.
¹H NMR spectra would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) and amine group protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy and amine groups.
¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum would display unique resonances for each carbon atom in the pyridine (B92270) ring and the methoxy group, with the carbon atom bonded to the fluorine atom showing a characteristic splitting pattern.
¹⁹F NMR is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom on the pyridine ring, and its chemical shift would provide insight into the electronic environment of the fluorine substituent.
Illustrative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~7.6 | d | J(H,F) ≈ 4-6 | H-5 |
| ¹H | ~6.8 | d | J(H,H) ≈ 5-7 | H-6 |
| ¹H | ~4.5 | br s | - | -NH₂ |
| ¹H | ~3.9 | s | - | -OCH₃ |
| ¹³C | ~155 (d) | d | J(C,F) ≈ 230-250 | C-2 |
| ¹³C | ~145 (d) | d | J(C,F) ≈ 10-15 | C-4 |
| ¹³C | ~140 (d) | d | J(C,F) ≈ 5-10 | C-3 |
| ¹³C | ~125 (d) | d | J(C,F) ≈ 2-5 | C-5 |
| ¹³C | ~110 | s | - | C-6 |
| ¹³C | ~56 | s | - | -OCH₃ |
Note: The data in this table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of "this compound," which is crucial for confirming its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. The high resolution of the instrument allows for the differentiation of the target molecule from other species with the same nominal mass.
Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Technique |
|---|
Note: The observed m/z value in an actual experiment would be very close to the calculated value, confirming the molecular formula C₆H₇FN₂O.
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in "this compound." The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C=C, C=N, C-O, and C-F bonds.
Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3200 | Medium-Strong | N-H stretching (amine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (methoxy) |
| 1620-1580 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | Strong | Asymmetric C-O-C stretching (methoxy) |
| 1100-1000 | Strong | C-F stretching |
Note: The data in this table is illustrative and based on typical vibrational frequencies for the respective functional groups.
Chromatographic and Separation Methodologies for Research Purity
Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any impurities or isomers that may be present after synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of "this compound." Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with a buffer like phosphate) and an organic solvent such as acetonitrile (B52724) or methanol, is a common approach for analyzing aminopyridines. The retention time of the compound is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. HPLC is also crucial for separating the target compound from any positional isomers that might be formed during its synthesis. The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main compound and any impurities. helixchrom.comhelixchrom.comsielc.comnih.gov
Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of "this compound," particularly for identifying any volatile byproducts from its synthesis. The compound would first be separated from other volatile components in the gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, aiding in the identification of the compound and any impurities. For fluorinated compounds, the fragmentation patterns can be particularly informative. nih.govnih.govresearchgate.net
Illustrative GC-MS Parameters
| Parameter | Condition |
|---|---|
| Column | Capillary column with a suitable stationary phase (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C at 10 °C/min) |
| MS Detector | Electron Ionization (EI) at 70 eV |
Preparative Chromatography for Compound Isolation
The isolation and purification of this compound from complex reaction mixtures is a critical step to ensure that the final compound is free of starting materials, by-products, and other impurities. Preparative chromatography is a powerful technique employed for this purpose, allowing for the separation and collection of the desired compound in sufficient quantities for subsequent analytical characterization and research applications. rssl.comucsf.edu
Various modes of preparative chromatography can be adapted for the purification of pyridine derivatives. osti.govosti.gov For a compound with the polarity and functional groups of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly suitable method. nih.govnih.gov This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.
In a typical preparative HPLC procedure for isolating a fluorinated aminopyridine, a crude reaction mixture is first dissolved in a suitable solvent and then injected onto a preparative C18 column. nih.gov The separation is achieved by running a gradient of a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with the proportion of the organic solvent increasing over time. nih.govsielc.com The elution of compounds is monitored by a UV detector, and fractions are collected as the target compound elutes from the column. The purity of the collected fractions is then confirmed by analytical HPLC. nih.gov
The selection of the mobile phase and gradient profile is critical for achieving optimal separation. For aminopyridines, the pH of the mobile phase can be adjusted to control the ionization state of the amine group, which in turn affects its retention on the column. nih.gov Additives like trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape and resolution. sielc.com
Below is a representative data table outlining a hypothetical preparative HPLC method for the purification of this compound.
Table 1: Representative Preparative HPLC Parameters for the Purification of this compound
| Parameter | Value |
|---|---|
| Instrumentation | Preparative HPLC System with UV Detector |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 80 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 mL of crude sample in DMSO |
| Gradient | 10-50% B over 20 minutes |
| Expected Retention Time | 15-18 minutes |
| Purity of Collected Fraction | >98% (as determined by analytical HPLC) |
This is a hypothetical table based on typical methods for similar compounds.
In-situ Reaction Monitoring Techniques
Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and scale-up. In-situ reaction monitoring techniques allow for the real-time analysis of a reaction mixture as it progresses, providing valuable data on the consumption of reactants, the formation of products, and the appearance and disappearance of any intermediates. nih.gov
For the synthesis of this compound, both in-situ Fourier Transform Infrared (FTIR) spectroscopy and real-time Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the reaction progress. youtube.comnih.gov
In-situ FTIR Spectroscopy: This technique monitors the vibrational frequencies of functional groups within the reaction mixture. nih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected at regular intervals. For the synthesis of an aminopyridine, one could monitor the disappearance of a precursor's characteristic band (e.g., a nitro or azide (B81097) group) and the appearance of the N-H stretching and bending vibrations of the newly formed amine group. youtube.comresearchgate.net The C-F and C-O stretches of the pyridine ring would also have characteristic absorbances. rsc.org This allows for the tracking of reactant consumption and product formation in real time, providing kinetic data for the reaction. nih.gov
Real-time NMR Spectroscopy: Real-time or in-situ NMR involves acquiring NMR spectra of the reacting mixture at specified time intervals. nih.gov This technique provides detailed structural information about the species present in the reaction vessel. For the synthesis of this compound, one could monitor the changes in the chemical shifts of the aromatic protons and the fluorine atom as the reaction proceeds. pw.edu.plchemicalbook.complos.org The appearance of the amine proton signal and the shifts in the adjacent pyridine ring protons would be indicative of product formation. pw.edu.pl Real-time 2D NMR techniques can even be used to identify transient intermediates that may not be detectable by other methods. nih.gov
The data obtained from these in-situ techniques are invaluable for determining reaction endpoints, identifying potential bottlenecks, and elucidating the reaction mechanism.
Table 2: Representative Spectroscopic Data for In-situ Monitoring of a Hypothetical Synthesis of this compound
| Time (min) | In-situ FTIR: Intensity of Amine N-H Bend (a.u.) | Real-time ¹⁹F NMR: Chemical Shift of Product (ppm) |
|---|---|---|
| 0 | 0.01 | - |
| 10 | 0.25 | -135.2 |
| 20 | 0.52 | -135.2 |
| 30 | 0.78 | -135.2 |
| 40 | 0.95 | -135.2 |
| 50 | 0.99 | -135.2 |
This is a hypothetical table based on typical data from in-situ monitoring of similar reactions.
Future Directions in Research on 2 Fluoro 4 Methoxypyridin 3 Amine
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of highly substituted pyridines often involves multi-step processes with harsh reaction conditions and the use of hazardous reagents. wikipedia.org Future research will undoubtedly focus on developing more environmentally friendly and sustainable methods for the production of 2-Fluoro-4-methoxypyridin-3-amine. This aligns with the broader green chemistry initiative in the chemical industry. nih.gov
Key areas of exploration will likely include:
One-Pot Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov Research into novel MCRs that can construct the this compound scaffold from simple, readily available precursors will be a major focus.
Catalysis: The use of efficient and recyclable catalysts, such as metal nanoparticles or organocatalysts, can significantly improve the sustainability of synthetic processes. nih.gov Future work will likely explore catalytic methods to improve the efficiency and selectivity of the steps involved in the synthesis of this compound.
Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic irradiation are known to accelerate reaction rates, improve yields, and often lead to cleaner reactions. nih.gov The application of these technologies to the synthesis of this compound could lead to more sustainable manufacturing processes.
Bio-based Feedstocks: Investigating the potential of using renewable resources and biocatalytic methods for the synthesis of precursors to this compound is another promising avenue for enhancing sustainability. mdpi.comchemistryworld.com
| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |
| Multicomponent Reactions | Higher atom economy, reduced solvent waste, fewer purification steps. |
| Advanced Catalysis | Increased reaction efficiency, catalyst recyclability, milder reaction conditions. |
| Microwave/Ultrasound | Shorter reaction times, improved yields, potential for solvent-free reactions. |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, potentially biodegradable waste streams. |
Exploration of Novel Reactivity Patterns and Transformations
The unique arrangement of functional groups in this compound provides a rich playground for exploring novel chemical reactions and transformations. The interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy (B1213986) and amine groups, and the pyridine (B92270) nitrogen atom can lead to unique reactivity.
Future research in this area may focus on:
C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the pyridine ring is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to creating new bonds. acs.orgrsc.orgresearchgate.net Investigating the selective C-H activation of the remaining positions on the pyridine ring of this compound could open up new avenues for derivatization.
Cross-Coupling Reactions: The fluorine atom can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles. vcu.edu Further exploration of the conditions and scope of these reactions, as well as palladium-catalyzed cross-coupling reactions involving the C-F or other positions, will be of significant interest. acs.org
Diazotization and Subsequent Reactions: The primary amine group can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups, such as halogens, hydroxyl groups, and cyano groups. rsc.org
Ring-Forming Reactions: The amine and adjacent ring nitrogen can participate in cyclization reactions to form fused heterocyclic systems, which are common scaffolds in medicinal chemistry.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and reproducibility. vcu.edunih.gov
Future directions in this domain include:
Development of Continuous Flow Processes: Designing and optimizing a continuous flow process for the synthesis of this compound would enable safer and more efficient large-scale production. vcu.edu This would involve the development of suitable reactor technology and real-time reaction monitoring.
Automated Library Synthesis: The use of robotic systems for the automated synthesis of libraries of derivatives based on the this compound scaffold would significantly accelerate the drug discovery process. nih.govnih.gov This high-throughput synthesis approach allows for the rapid exploration of structure-activity relationships. nih.govnih.govsigmaaldrich.commdpi.com
| Technology | Application to this compound Research |
| Flow Chemistry | Safer, more efficient, and scalable synthesis of the core molecule. |
| Automated Synthesis | Rapid generation of diverse compound libraries for lead discovery and optimization. |
Advanced Computational Design for Directed Synthesis
In silico methods are becoming increasingly indispensable in modern chemical research. Computational chemistry can be used to predict the properties of molecules, guide synthetic efforts, and design novel compounds with desired characteristics. wikipedia.orgnih.govrsc.org
Future research will likely leverage computational tools for:
Predicting Reactivity and Reaction Mechanisms: Quantum mechanical calculations can provide insights into the electronic structure and reactivity of this compound, helping to predict the outcomes of reactions and design new transformations. rsc.org
Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models based on derivatives of this compound can be used to virtually screen large compound libraries for potential new drug candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives with their biological activity, providing a predictive tool for designing more potent and selective compounds. researchgate.netnih.gov
Molecular Dynamics Simulations: These simulations can be used to study the interactions of molecules derived from this compound with biological targets, such as proteins, providing a deeper understanding of their mechanism of action. rsc.orgnih.govresearchgate.net
Expanding its Utility as a Versatile Chemical Building Block
The inherent structural features of this compound make it an attractive building block for the synthesis of a wide range of functional molecules, particularly in the field of medicinal chemistry. lifechemicals.com The presence of multiple functional groups allows for diverse and selective modifications, enabling the construction of complex molecular architectures.
The future will see its application in the synthesis of:
Novel Pharmaceutical Agents: Its role as a key intermediate in the synthesis of drug candidates will continue to be a major driver of research. The fluorine atom can enhance metabolic stability and binding affinity, while the other functional groups provide handles for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.
Agrochemicals: The pyridine scaffold is present in many herbicides and pesticides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and environmental profiles.
Functional Materials: The electronic properties of the fluorinated pyridine ring suggest potential applications in the development of new materials with interesting optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-fluoro-4-methoxypyridin-3-amine, and how is purity validated?
- Synthesis : A common method involves condensation reactions of fluorinated pyridine precursors with methoxy-containing aldehydes or amines under acidic conditions. For example, hydrazine derivatives can react with substituted benzaldehydes in ethanol with acetic acid catalysis, yielding Schiff base intermediates that are cyclized using oxidizing agents like NaOCl .
- Characterization : Purity is validated via NMR (¹H/¹³C), FTIR, and HRMS. ¹H-NMR in DMSO-d6 typically shows peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (~δ 3.8 ppm), and amine protons (δ ~10.7 ppm). HRMS confirms molecular ion peaks (e.g., [M+H]+ calculated for C₆H₇FN₂O: 142.13) .
Q. What spectroscopic and chromatographic methods are used to confirm structural integrity?
- NMR : Assignments of dihedral angles and coupling constants (e.g., J = 4.8 Hz for fluorinated protons) confirm substituent positions .
- FTIR : Key bands include C-F stretches (~1100–1250 cm⁻¹), methoxy C-O (~1260 cm⁻¹), and amine N-H (~3198 cm⁻¹) .
- HPLC : Purity ≥98% is standard, monitored using reverse-phase columns with UV detection .
Q. What safety protocols are recommended for handling this compound?
- Storage : Keep in a dark, inert atmosphere (e.g., argon) at room temperature to prevent decomposition .
- Safety Gear : Use nitrile gloves, lab coats, and fume hoods. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Catalyst Screening : Sodium hypochlorite in ethanol at room temperature improves cyclization efficiency (e.g., 91% yield in triazolo-pyridine synthesis) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side products.
- Table 1 : Yield optimization data from analogous syntheses:
| Precursor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 4-Benzyloxy-3-methoxybenzaldehyde | Acetic Acid | Ethanol | 91 |
| Hydrazinopyridine | NaOCl | Ethanol | 89 |
Q. How do fluorine and methoxy substituents influence biological activity in drug discovery?
- Fluorine : Enhances metabolic stability and bioavailability via C-F bond interactions with target proteins (e.g., COX-2 inhibitors) .
- Methoxy : Modulates electron density, affecting π-π stacking in receptor binding (observed in antimalarial quinoline derivatives) .
- SAR Studies : Replace methoxy with ethoxy or halogens to assess activity changes in enzymatic assays .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
